Methyl 3-methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}oxirane-2-carboxylate
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Overview
Description
Methyl 3-methyl-3-{7-oxabicyclo[221]heptan-2-yl}oxirane-2-carboxylate is a complex organic compound featuring a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}oxirane-2-carboxylate typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like palladium to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 3-methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}oxirane-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism by which Methyl 3-methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}oxirane-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Shares the bicyclic structure but lacks the oxirane and carboxylate groups.
Dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: Another derivative with different functional groups.
3-((1R,2S,4S)-2-Methyl-3-methylenebicyclo[2.2.1]heptan-2-yl)propanal: Similar bicyclic core with different substituents.
Uniqueness
Methyl 3-methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}oxirane-2-carboxylate is unique due to its combination of the oxirane and carboxylate groups with the bicyclic structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C11H16O4 |
---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
methyl 3-methyl-3-(7-oxabicyclo[2.2.1]heptan-2-yl)oxirane-2-carboxylate |
InChI |
InChI=1S/C11H16O4/c1-11(9(15-11)10(12)13-2)7-5-6-3-4-8(7)14-6/h6-9H,3-5H2,1-2H3 |
InChI Key |
OAFZELHGSKDLQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)C(=O)OC)C2CC3CCC2O3 |
Origin of Product |
United States |
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